molecular formula C33H33FN2O4 B601622 Atorvastatin 3-Deoxyhept-2E-Enoic Acid CAS No. 1105067-93-3

Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Cat. No. B601622
M. Wt: 540.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as (2E)-2,3-Dehydroxy Atorvastatin, is an impurity of Atorvastatin . Atorvastatin is an orally active HMG-CoA reductase inhibitor that effectively decreases blood lipids .


Synthesis Analysis

The synthesis of Atorvastatin and its impurities, including Atorvastatin 3-Deoxyhept-2E-Enoic Acid, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies .


Molecular Structure Analysis

The molecular formula of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is C33H33FN2O4 .


Chemical Reactions Analysis

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity of Atorvastatin, which is an HMG-CoA reductase inhibitor used to reduce cholesterol and prevent cardiovascular-related disease .


Physical And Chemical Properties Analysis

The molecular weight of Atorvastatin 3-Deoxyhept-2E-Enoic Acid is 540.62 g/mol .

Scientific Research Applications

Protective Role in Liver and Kidney Toxicity

Atorvastatin, widely used for treating hypercholesterolemia and hypertriglyceridemia, has been studied for its effects on liver and kidney tissues. Research indicates that atorvastatin can induce oxidative stress and apoptotic cell death in these organs. However, arjunolic acid has shown potential in protecting against atorvastatin-induced oxidative impairment and cell death in hepatic and renal tissues in mice, suggesting a protective role against tissue toxicity caused by atorvastatin (Pal, Sarkar, Pal, & Sil, 2015).

Antinociceptive Activity

Atorvastatin has demonstrated antinociceptive (pain-relieving) activity in various animal pain models. This suggests its potential use in pain management beyond its primary application in cholesterol reduction (Garcia et al., 2011).

Biotransformation and Metabolite Production

The production of hydroxylated metabolites of atorvastatin, like 4-OH atorvastatin, has been achieved using bacterial CYP102A1 peroxygenase. This process is eco-friendly and increases the yield of these expensive commercial products, demonstrating a novel biotechnological application for atorvastatin production (Nguyen, Yeom, & Yun, 2021).

Immune Modulation

Atorvastatin has shown potential in immune modulation. For example, it has been found to promote a Th2 bias, which could be beneficial in treating multiple sclerosis and other Th1-mediated autoimmune diseases (Youssef et al., 2002).

Antidepressant-like Effects

The medication has been noted for its antidepressant-like effects in mice, indicating a potential role in mental health treatment. This effect appears to depend on the modulation of the serotonergic system (Ludka et al., 2014).

Efficacy in Experimental Autoimmune Encephalomyelitis

Atorvastatin has been found effective in treating relapsing paralysis in experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This suggests its potential as a therapeutic agent in autoimmune diseases affecting the central nervous system (Aktas et al., 2003).

Antitumor Activity

Studies on atorvastatin-loaded lipid nanoparticles have shown antitumor activity against breast cancer cells, suggesting its potential in cancer therapy (Gambhire, Salunkhe, & Gambhire, 2018).

Modulation of Endothelial Functions

Atorvastatin has been shown to modulate endothelial functions and improve endothelial dysfunction in hypertension, which might contribute to its vasoprotective effects (Wassmann et al., 2002).

Safety And Hazards

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is a hazardous compound . In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXXTUUUBBIRF-LQYYAUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin 3-Deoxyhept-2E-Enoic Acid

CAS RN

1105067-93-3
Record name (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Reactant of Route 3
Reactant of Route 3
Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Reactant of Route 4
Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Reactant of Route 5
Atorvastatin 3-Deoxyhept-2E-Enoic Acid
Reactant of Route 6
Reactant of Route 6
Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.